N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-18(21(29)25-15-11-9-14(24)10-12-15)31-23-26-17-8-6-5-7-16(17)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIKGHMVHWMSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, focusing on its pharmacological properties, synthesis, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety, which is known for various biological activities. The presence of substituents such as the 4-chlorophenyl group and the thioether linkage contributes to its unique properties.
Antioxidant Activity
Research has shown that derivatives of quinazolinones exhibit significant antioxidant properties. For instance, studies using various assays such as CUPRAC and DPPH have demonstrated that compounds with hydroxyl groups enhance antioxidant activity. The structural modifications in this compound may similarly influence its ability to scavenge free radicals and chelate metal ions .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. A related study synthesized compounds with similar structures and evaluated their antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong antibacterial effects, suggesting that the thioether and chlorophenyl substituents may enhance microbial inhibition .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. Specifically, it may serve as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating diseases like Alzheimer's. Compounds in the same chemical class have shown promising AChE inhibition with IC50 values indicating strong potency .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented, with some derivatives exhibiting significant protective effects against histamine-induced bronchospasm in animal models. This suggests that this compound might also possess anti-inflammatory capabilities due to its structural features .
Case Study 1: Antioxidant Evaluation
A study evaluated a series of 2-substituted quinazolinones for their antioxidant activity using different methods. The results highlighted that compounds with two hydroxyl groups exhibited superior antioxidant properties compared to those with single hydroxyl groups or none at all. This finding is relevant for understanding how structural variations in this compound could influence its biological activity .
Case Study 2: Antibacterial Screening
In another study focused on synthesizing piperidine derivatives, compounds were tested against multiple bacterial strains. The findings indicated that certain derivatives showed strong antibacterial activity with low IC50 values. This suggests a promising pathway for developing new antibacterial agents from similar chemical frameworks as this compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown effective antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Study:
A study evaluating the antimicrobial efficacy of synthesized derivatives found that specific compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance potency against resistant strains .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar imidazoquinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting key signaling pathways involved in cell survival .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15 | Apoptosis Induction |
| Compound B | HeLa (Cervical) | 20 | Cell Cycle Arrest |
| Compound C | A549 (Lung) | 10 | Inhibition of mTOR |
Case Study:
In a study involving imidazoquinazoline derivatives, one compound demonstrated an IC50 value of 10 µM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that the compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Study:
A recent study evaluated a related compound's ability to inhibit COX enzymes in vitro. The results indicated that the compound effectively reduced prostaglandin E2 levels in macrophage cultures, demonstrating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
